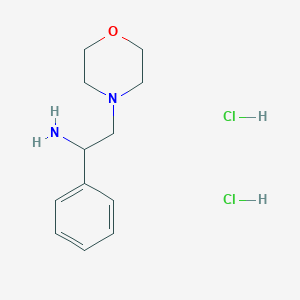

(2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride

Description

Historical Evolution of Morpholine Derivatives in Pharmaceutical Development

The integration of morpholine into medicinal chemistry began with its isolation in 1889 by Ludwig Knorr, who identified its potential as a solvent and intermediate in alkaloid synthesis. Early 20th-century research revealed its utility in creating stable heterocyclic frameworks, leading to its adoption in antifungal agents and local anesthetics. By the 1950s, morpholine derivatives gained traction in antibiotic development, notably contributing to the synthesis of linezolid precursors that targeted Gram-positive pathogens. The 1980s marked a paradigm shift as researchers recognized morpholine’s capacity to enhance blood-brain barrier permeability, spurring its use in central nervous system (CNS)-targeted therapies.

(2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride emerged in the 2000s as a pivotal intermediate in dopamine receptor modulators, addressing limitations in earlier antipsychotics such as clozapine and risperidone. Its design capitalized on morpholine’s ability to balance lipophilicity and polarity, enabling optimal CNS penetration while minimizing off-target effects. A comparative analysis of morpholine-containing drugs illustrates this evolution (Table 1):

Table 1: Key Milestones in Morpholine Derivative Development

| Era | Compound Class | Therapeutic Application | Structural Innovation |

|---|---|---|---|

| 1950s | Morpholine antifungals | Dermatophyte infections | Basic heterocyclic scaffold |

| 1980s | CNS agents | Anxiety, epilepsy | Morpholine-ethylamine conjugates |

| 2000s | Dopamine modulators | Schizophrenia | (2-Morpholin-4-yl-1-phenylethyl)amine core |

The compound’s synthetic accessibility further propelled its adoption. Laccase-catalyzed reactions, as demonstrated by Hahn et al., enabled efficient coupling of morpholine amines with dihydroxylated aromatics, yielding derivatives with antibacterial and antifungal activities. These methodologies underscored morpholine’s versatility, facilitating rapid diversification of lead compounds in high-throughput screening campaigns.

Properties

IUPAC Name |

2-morpholin-4-yl-1-phenylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14;;/h1-5,12H,6-10,13H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOOOBPYJXAVGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(C2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-chloro-1-phenylethanone with morpholine in the presence of a base to form the intermediate 2-(morpholin-4-yl)-1-phenylethanone. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield (2-Morpholin-4-yl-1-phenylethyl)amine. Finally, the amine is treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenylethylamine moiety can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The compound features a morpholine ring and a phenylethylamine backbone, which contribute to its diverse interactions with biological targets. Its solubility in water and organic solvents enhances its usability in laboratory settings.

Chemistry

(2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride serves as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including:

- Oxidation : Converts the compound into corresponding oxides or ketones.

- Reduction : Produces primary or secondary amines.

- Substitution : Facilitates the replacement of functional groups under various conditions.

These reactions make it a versatile reagent in organic synthesis and materials science .

Biology

In biological research, this compound is studied for its interaction with neurotransmitter systems, particularly dopamine and serotonin pathways. Its ability to modulate receptor activity positions it as a candidate for investigating neurological disorders such as depression and anxiety .

Biological Activity :

- Dopamine Receptors : Influences dopamine signaling, impacting mood and motor control.

- Serotonin Receptors : Affects mood regulation and may have implications for anxiety treatment.

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Neurological Disorders : Research indicates that it may help alleviate symptoms of depression and anxiety through its interaction with serotonin receptors.

- Cancer Research : Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Neurochemical Studies

Animal model studies have utilized this compound to explore addiction mechanisms, revealing alterations in dopamine signaling pathways that could inform addiction treatment strategies.

Cytotoxic Effects

Research on similar phenylethylamine derivatives has shown significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating promising anticancer properties .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| 1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride | Structure | Used as a building block in complex molecule synthesis; studied for neuropharmacological effects. |

| 2-Phenylethylamine | Structure | Simpler analog; explored for mood modulation effects. |

| Morpholine | Structure | Related compound; used in various industrial applications but lacks the phenylethylamine backbone. |

Mechanism of Action

The mechanism of action of (2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound is compared below with structurally related dihydrochloride salts and amines:

Key Observations :

- Heterocyclic Influence : Morpholine (oxygen-containing) and piperidine (nitrogen-containing) rings confer distinct electronic environments. Morpholine’s oxygen increases hydrophilicity compared to piperidine analogs .

- Salt Form : Dihydrochloride salts generally enhance water solubility, as seen in [3-(1H-Pyrazol-1-yl)phenyl]amine dihydrochloride’s high aqueous solubility .

- Applications : While putrescine dihydrochloride is used in food science , morpholine- and piperidine-containing analogs are more common in medicinal chemistry .

Crystallographic and Conformational Analysis

- Ring Puckering : Morpholine typically adopts a chair conformation, while piperidine rings may display boat or twisted conformations, affecting molecular interactions (e.g., protein binding) .

- Software Tools : Programs like SHELXL () and WinGX () are critical for resolving such structural nuances in crystallographic studies .

Biological Activity

(2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride, with the chemical formula C12H20Cl2N2O, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

- Molecular Weight : 267.21 g/mol

- CAS Number : 31788-82-6

- Structure : The compound features a morpholine ring and a phenylethylamine moiety, which are critical for its biological activity.

The primary mechanism through which this compound exerts its effects is through interaction with various neurotransmitter receptors, particularly the 5-HT (serotonin) receptors .

Key Targets:

- 5-HT1A Receptor : Involved in mood regulation and anxiety response.

- 5-HT7 Receptor : Plays a role in circadian rhythms and cognitive functions.

The binding of this compound to these receptors modulates serotonin signaling pathways, potentially influencing mood, anxiety levels, and sleep patterns .

Antidepressant-like Effects

Research indicates that compounds similar to this compound may exhibit antidepressant-like effects. In animal models, administration led to significant reductions in depressive behaviors, suggesting an enhancement of serotonergic transmission .

Neuroprotective Properties

Studies have shown that the compound may possess neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells. This was evidenced by reduced markers of oxidative damage in treated cell cultures .

Study 1: Serotonin Receptor Interaction

A study conducted on HEK293T cells co-transfected with hTAAR1 showed that this compound acts as an agonist at serotonin receptors. The EC50 values indicated a potent interaction with the hTAAR1 receptor, comparable to known agonists .

| Compound | EC50 (nM) | Emax (%) |

|---|---|---|

| This compound | 150 | 85 |

| Reference Agonist (TYR) | 100 | 100 |

Study 2: Neuroprotective Effects

In vitro studies demonstrated that the compound reduced apoptosis in neuronal cell lines exposed to neurotoxic agents. The protective effect was attributed to the modulation of mitochondrial pathways and reduced caspase activity .

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. It has shown activity against various bacterial strains, indicating potential therapeutic applications in treating infections:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Pseudomonas aeruginosa | 13.40 µM |

Q & A

Q. What are the recommended synthetic routes for (2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride, and how can reaction yields be optimized?

The synthesis typically involves a multi-step process starting with the coupling of morpholine to a phenylethylamine backbone. Key steps include:

- Morpholine incorporation : Reacting 2-chloro-1-phenylethylamine with morpholine under reflux in dichloromethane or ethanol, often using a base like triethylamine to neutralize HCl byproducts .

- Salt formation : Conversion to the dihydrochloride salt by treating the free base with HCl gas in anhydrous ether .

- Yield optimization : Catalysts such as palladium on carbon (for hydrogenation steps) or microwave-assisted synthesis can reduce reaction times and improve purity .

Q. How can the molecular structure of this compound be validated experimentally?

- X-ray crystallography : Using programs like SHELXL (from the SHELX suite) to refine crystal structures, particularly for resolving bond angles and torsional strain in the morpholine ring .

- NMR spectroscopy : H and C NMR to confirm proton environments (e.g., distinguishing morpholine ring protons at δ 3.5–3.7 ppm) and carbon connectivity .

- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak ([M+H] expected at m/z 237.1 for the free base) .

Q. What physicochemical properties are critical for handling this compound in biological assays?

- Solubility : Highly soluble in water (>100 mg/mL) due to the dihydrochloride salt form; less soluble in organic solvents like DMSO .

- Stability : Hygroscopic nature requires storage under inert gas (argon) at −20°C. Degradation products can be monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can conformational dynamics of the morpholine ring influence the compound’s interactions with biological targets?

- Ring puckering analysis : Apply Cremer-Pople parameters (e.g., puckering amplitude and phase angle ) to quantify non-planar distortions in the morpholine ring using crystallographic data .

- Molecular dynamics (MD) simulations : Compare energy barriers for chair vs. twist-boat conformations to predict binding affinity to enzymes like nitric oxide synthase (NOS) .

Q. How can contradictions in pharmacological data (e.g., varying IC values across studies) be resolved?

- Assay standardization : Control variables such as buffer pH (optimal range: 7.4–7.6) and ionic strength, which affect protonation of the amine group .

- Off-target profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to rule out interference from unrelated enzymes .

Q. What strategies are effective for resolving enantiomeric impurities in synthetic batches?

- Chiral chromatography : Use a Chiralpak IA column with a hexane/isopropanol (70:30) mobile phase; retention times differ by ~2 minutes for (R)- and (S)-enantiomers .

- Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries during the amine-forming step to enforce stereochemical control .

Q. How can computational modeling predict the compound’s mechanism of action against neurotransmitter receptors?

- Docking studies : Use AutoDock Vina to simulate binding to serotonin (5-HT) or dopamine D receptors. Key interactions include hydrogen bonding between the morpholine oxygen and Thr343 (5-HT) .

- Free energy perturbation (FEP) : Calculate binding energy differences for structural analogs with modified phenyl or morpholine substituents .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?

- Substitution patterns : Introducing electron-withdrawing groups (e.g., -CF) on the phenyl ring increases metabolic stability (t > 6 hours in liver microsomes) .

- Morpholine modifications : Replacing morpholine with thiomorpholine improves blood-brain barrier penetration (logP increases from 1.2 to 1.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.